N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C9H9N5O4 and its molecular weight is 251.202. The purity is usually 95%.
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Scientific Research Applications
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including the 1,3,4-oxadiazole moiety found in the compound, are significant in medicinal chemistry due to their bioisosteric properties, often serving as replacements for ester and amide functionalities. These compounds exhibit a broad spectrum of biological activities, making them a cornerstone in drug development processes. The systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers indicates that 1,3,4-oxadiazoles possess lower lipophilicity and enhanced metabolic stability, hERG inhibition, and aqueous solubility, making them preferable in drug design. Novel synthetic routes have been developed for accessing a broad range of 1,3,4-oxadiazoles under mild conditions, facilitating their use in medicinal chemistry (Boström et al., 2012).
Biological Screening and Applications
The condensation of substituted 1,3,4-oxadiazoles with isoniazide has led to the synthesis of compounds exhibiting notable antibacterial and antifungal activities. These findings underscore the therapeutic potential of oxadiazole derivatives in addressing infectious diseases (Dhore & Thorat, 2012).
Mechanism of Action
Target of action
Compounds with similar structures, such as isoxazole derivatives, have been used in the synthesis of anticancer agents . They often target proteins involved in cell growth and proliferation, such as heat shock proteins (HSP90) and tubulin .
Mode of action
These compounds typically interact with their targets by binding to the active site, inhibiting the protein’s function and leading to cell death .
Biochemical pathways
The affected pathways often involve cell growth and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Result of action
The molecular and cellular effects of these compounds often involve the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-5-12-13-7(18-5)4-10-8(15)9(16)11-6-2-3-17-14-6/h2-3H,4H2,1H3,(H,10,15)(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPFQVOBUUKFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.